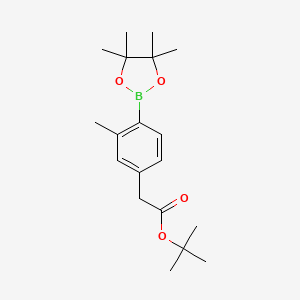

Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronic ester featuring a tert-butyl acetate moiety and a methyl-substituted phenyl ring linked to a dioxaborolane group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds . Its tert-butyl ester group enhances hydrolytic stability compared to methyl or ethyl esters, making it suitable for multi-step synthetic workflows .

Propriétés

Formule moléculaire |

C19H29BO4 |

|---|---|

Poids moléculaire |

332.2 g/mol |

Nom IUPAC |

tert-butyl 2-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |

InChI |

InChI=1S/C19H29BO4/c1-13-11-14(12-16(21)22-17(2,3)4)9-10-15(13)20-23-18(5,6)19(7,8)24-20/h9-11H,12H2,1-8H3 |

Clé InChI |

DLMTWSYJBHXDOF-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC(C)(C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Palladium-Catalyzed Borylation of Aryl Triflates

A representative method involves the borylation of tert-butyl 2-(3-methyl-4-(trifluoromethanesulfonyloxy)phenyl)acetate using bis(pinacolato)diboron under palladium catalysis:

| Parameter | Details |

|---|---|

| Substrate | tert-Butyl 2-(3-methyl-4-(trifluoromethanesulfonyloxy)phenyl)acetate |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | PdCl2(dppf)·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Time | 3 to 16 hours |

| Atmosphere | Inert (argon or nitrogen) |

| Yield | 89-90% |

| Work-up | Extraction with ethyl acetate, washing with water and brine, drying over anhydrous Na2SO4 |

| Purification | Silica gel column chromatography with EtOAc/hexanes gradient |

Experimental Procedure Summary: The aryl triflate substrate is combined with bis(pinacolato)diboron, potassium acetate, palladium catalyst, and ligand in 1,4-dioxane. The mixture is degassed and stirred under inert atmosphere at 80 °C for 3 to 16 hours. After reaction completion, the mixture is cooled, filtered, and purified by chromatography to afford the this compound as a colorless oil or solid with high yield (89-90%).

Acid-Mediated Deprotection

For compounds initially protected with tert-butyl carbamate groups, deprotection can be achieved by treatment with hydrogen chloride in 1,4-dioxane at room temperature for 2 hours. This step is relevant when the boronate ester is part of a more complex molecule bearing protecting groups.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-catalyzed borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 80 °C, inert atmosphere | 89-90 | High yield, standard Suzuki coupling precursor |

| TMSOTf-mediated activation | TMSOTf, 2,6-dimethylpyridine, dichloromethane, 0–20 °C, inert atmosphere | 72 | Moderate yield, mild conditions |

| Acid deprotection | 4N HCl in 1,4-dioxane, 20 °C, 2 h | N/A | For removal of tert-butyl carbamate protecting groups |

Analytical and Purification Details

- Purification is typically performed by flash column chromatography on silica gel using gradients of ethyl acetate and hexanes or dichloromethane/methanol mixtures.

- Characterization includes LCMS with expected molecular ion peaks (e.g., m/z 289.15 [M+H]+ for related piperazine derivatives).

- NMR data (1H NMR) confirm the structural integrity and purity of the boronate ester products.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed.

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenol Derivatives: Formed via oxidation.

Carboxylic Acids: Formed via hydrolysis.

Applications De Recherche Scientifique

Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous boronic esters, highlighting structural variations, functional groups, and reactivity:

Key Research Findings

Synthetic Utility: The tert-butyl ester group in the target compound acts as a protective group, enabling selective deprotection to generate boronic acids for subsequent reactions (e.g., forming (4-(2-((4-(tert-butyl)phenyl)amino)-2-oxoethyl)phenyl)boronic acid) .

Reactivity in Cross-Coupling : Substituents on the phenyl ring significantly influence reactivity. For example, electron-donating groups (e.g., methyl in the target compound) stabilize the boronate intermediate, while electron-withdrawing groups (e.g., carboxylic acid) enhance electrophilicity .

Stability Comparisons : Amide derivatives (e.g., ) exhibit superior stability under acidic conditions compared to esters, making them preferable for long-term storage .

Activité Biologique

Tert-butyl 2-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of interest due to its potential biological activities. This article explores its biological effects based on available research findings and case studies.

- Molecular Formula : C17H30BNO4

- Molecular Weight : 323.24 g/mol

- CAS Number : 1268816-61-0

- Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which is significant in its biological interactions.

This compound exhibits various biological activities primarily through:

- Antioxidant Activity : The dioxaborolane group contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit enzymes related to inflammatory pathways and neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated the following effects:

- Cytotoxicity : At concentrations up to 100 µM, the compound showed no significant cytotoxic effects on astrocyte cell lines when exposed to amyloid beta (Aβ) peptides. Cell viability was maintained at approximately 62.98% when treated alongside Aβ .

- Inflammatory Response : Treatment with the compound resulted in a reduction of TNF-α levels in astrocytes stimulated with Aβ. However, the difference was not statistically significant compared to untreated controls .

In Vivo Studies

In vivo assessments have indicated:

- Neuroprotective Effects : In animal models subjected to scopolamine-induced oxidative stress, the compound demonstrated a reduction in malondialdehyde (MDA) levels compared to controls. However, its efficacy was less pronounced than that of established treatments like galantamine .

Case Studies and Research Findings

Safety and Toxicology

While the compound has shown promise in biological activity, safety assessments indicate it should be handled with care due to its classification as a potential irritant. Precautionary measures include:

- Store under inert atmosphere at low temperatures.

- Use appropriate protective equipment when handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.